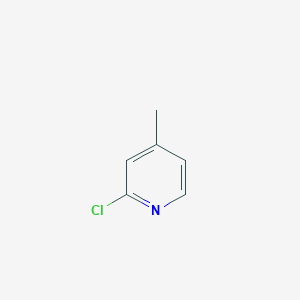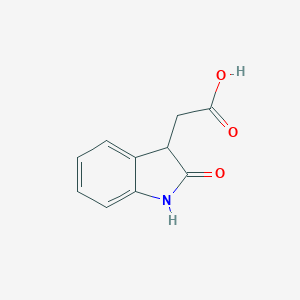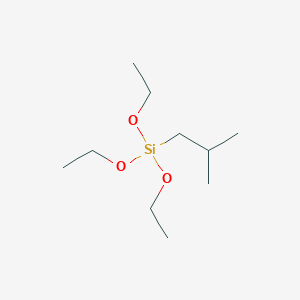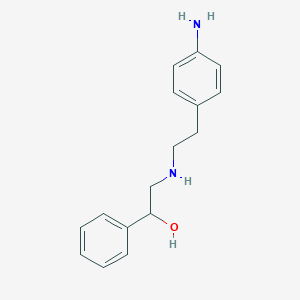
S-腺苷-DL-蛋氨酸
科学研究应用
S-腺苷甲硫氨酸具有广泛的科学研究应用,包括:
化学: 用作各种化学反应中的甲基供体,并作为合成其他生物活性化合物的先驱体.
生物学: 在细胞代谢、基因表达和信号转导中发挥着至关重要的作用.
医学: 用于治疗肝病、抑郁症、骨关节炎和纤维肌痛.
工业: 用于生产膳食补充剂和药品.
作用机制
S-腺苷甲硫氨酸主要通过其在转甲基化反应中的甲基供体作用发挥作用。 它将甲基捐赠给各种底物,包括 DNA、RNA、蛋白质和脂类,从而影响基因表达、蛋白质功能和膜流动性 . S-腺苷甲硫氨酸也参与多胺的合成,这些多胺对于细胞生长和分化至关重要 . 此外,它在转硫化途径中发挥作用,导致谷胱甘肽的产生,谷胱甘肽是一种强大的抗氧化剂,可以保护细胞免受氧化应激 .
生化分析
Biochemical Properties
S-Adenosyl-DL-methionine plays a significant role in biochemical reactions as a primary methyl donor. It participates in the methylation of nucleic acids, proteins, lipids, and secondary metabolites. The compound interacts with several enzymes, including methyltransferases, which transfer the methyl group from S-Adenosyl-DL-methionine to various substrates. This interaction is crucial for the regulation of gene expression, protein function, and cellular metabolism. Additionally, S-Adenosyl-DL-methionine is involved in the synthesis of polyamines through aminopropylation and in the transsulfuration pathway, where it contributes to the synthesis of cysteine and glutathione .
Cellular Effects
S-Adenosyl-DL-methionine influences various cellular processes, including gene expression, cell signaling pathways, and cellular metabolism. It is known to affect the methylation status of DNA, histones, and other proteins, thereby regulating gene expression and chromatin structure. The compound also plays a role in redox balancing and the synthesis of polyamines, which are essential for cell growth and differentiation. In addition, S-Adenosyl-DL-methionine has been shown to alleviate oxidative stress-induced senescence in adipose-derived stem cells by modulating the expression of key regulatory proteins .
Molecular Mechanism
At the molecular level, S-Adenosyl-DL-methionine exerts its effects through various mechanisms. It acts as a methyl donor in transmethylation reactions, where the methyl group is transferred to acceptor molecules such as DNA, RNA, proteins, and lipids. This process is catalyzed by methyltransferases, which facilitate the nucleophilic substitution at the sulfonium methyl carbon of S-Adenosyl-DL-methionine. The compound also participates in the synthesis of polyamines through aminopropylation and in the transsulfuration pathway, where it is converted to S-adenosylhomocysteine, which is further hydrolyzed to homocysteine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Adenosyl-DL-methionine can vary over time. The compound is known to be relatively unstable and can degrade under certain conditions. Studies have shown that the stability of S-Adenosyl-DL-methionine can be improved by using specific salt forms, such as the phytate salt, which protects it from degradation. Long-term studies have indicated that S-Adenosyl-DL-methionine can have sustained effects on cellular function, including the modulation of gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of S-Adenosyl-DL-methionine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as improving mood and alleviating symptoms of depression. High doses of S-Adenosyl-DL-methionine can lead to adverse effects, including mania and gastrointestinal discomfort. The therapeutic dosage range for S-Adenosyl-DL-methionine is typically between 800 to 1600 milligrams per day .
Metabolic Pathways
S-Adenosyl-DL-methionine is involved in several metabolic pathways, including transmethylation, transsulfuration, and aminopropylation. In the transmethylation pathway, it serves as a methyl donor for the methylation of DNA, RNA, proteins, and lipids. In the transsulfuration pathway, S-Adenosyl-DL-methionine is converted to S-adenosylhomocysteine, which is further hydrolyzed to homocysteine and then converted to cysteine. The compound also participates in the synthesis of polyamines through aminopropylation .
Transport and Distribution
S-Adenosyl-DL-methionine is transported and distributed within cells and tissues through various mechanisms. It is known to be absorbed across the intestinal mucosa, although its systemic bioavailability is relatively low. The compound is transported across cell membranes through specific transporters and is distributed to various cellular compartments, including the cytosol and mitochondria. The bioavailability and cellular transport properties of S-Adenosyl-DL-methionine are critical for its therapeutic potential and efficacy .
Subcellular Localization
The subcellular localization of S-Adenosyl-DL-methionine is primarily in the cytosol, where it participates in various biochemical reactions. The compound is also found in other cellular compartments, including the nucleus and mitochondria, where it plays a role in the methylation of nucleic acids and proteins. The localization of S-Adenosyl-DL-methionine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
S-腺苷甲硫氨酸可以通过在甲硫氨酸腺苷转移酶酶存在下,L-甲硫氨酸与三磷酸腺苷 (ATP) 反应合成 . 反应条件通常包括在约 7.5 的 pH 值和 37°C 的温度下进行的缓冲水溶液。反应过程如下:
L-甲硫氨酸+ATP→S-腺苷-L-甲硫氨酸+磷酸+焦磷酸
工业生产方法
S-腺苷甲硫氨酸的工业生产通常涉及使用微生物发酵工艺。 特定菌株的细菌或酵母被基因工程改造以过量生产甲硫氨酸腺苷转移酶,该酶催化 S-腺苷甲硫氨酸由甲硫氨酸和 ATP 形成 . 然后,发酵液经过包括过滤、色谱和结晶在内的纯化过程,以获得高纯度 S-腺苷甲硫氨酸。
化学反应分析
反应类型
S-腺苷甲硫氨酸经历了几种类型的化学反应,包括:
转甲基化: S-腺苷甲硫氨酸将甲基捐赠给各种底物,例如核酸、蛋白质和脂类.
常用试剂和条件
这些反应中常用的试剂和条件包括:
主要产品
这些反应形成的主要产物包括:
S-腺苷同型半胱氨酸: 在转甲基化反应中形成.
同型半胱氨酸: 由 S-腺苷同型半胱氨酸的水解产生.
多胺: 如亚精胺和精胺,在氨丙基化过程中形成.
相似化合物的比较
S-腺苷甲硫氨酸在参与多种生化途径方面是独一无二的,包括转甲基化、转硫化和氨丙基化 . 类似的化合物包括:
甲硫氨酸: 一种必需氨基酸,是 S-腺苷甲硫氨酸的前体.
S-腺苷同型半胱氨酸: S-腺苷甲硫氨酸代谢的产物,可以进一步转化为同型半胱氨酸.
同型半胱氨酸: 转硫化途径中的中间体,可以转化为半胱氨酸和其他含硫化合物.
属性
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKEPWMEQBLKI-AIRLBKTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032019 | |
| Record name | S-Adenosylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. | |
| Record name | Ademetionine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29908-03-0, 78548-84-2, 91279-78-6 | |
| Record name | S-Adenosyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ademetionine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ademetionine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ademetionine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ademetionine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Adenosylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADEMETIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADEMETIONINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADEMETIONINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-adenosylmethionine interact with 1-aminocyclopropane-1-carboxylate synthase, and what are the stereochemical implications of this interaction?
A1: The research paper by [] investigates the stereochemical course of the reaction catalyzed by 1-aminocyclopropane-1-carboxylate synthase, a pyridoxal phosphate-dependent enzyme. This enzyme utilizes S-adenosylmethionine as a substrate to produce 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


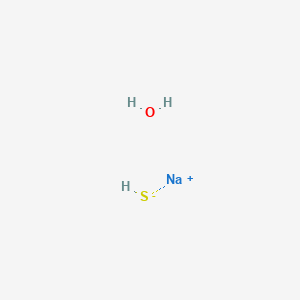
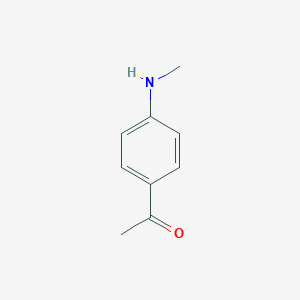
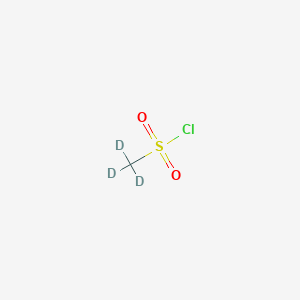
![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)
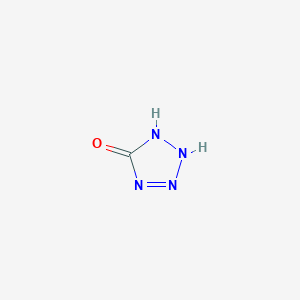
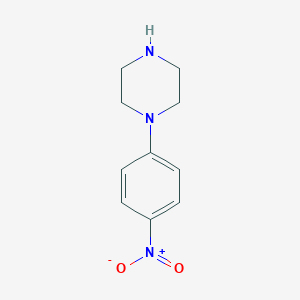
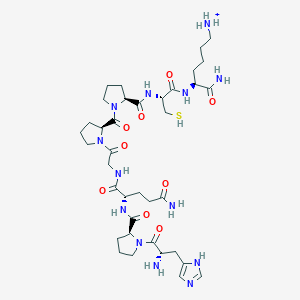
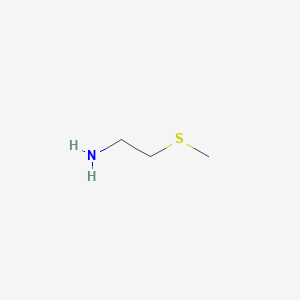
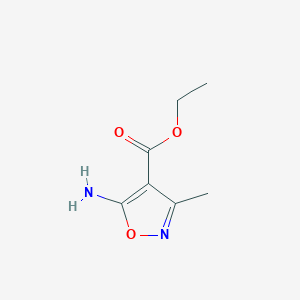
![N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide](/img/structure/B103990.png)
